(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one
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Overview
Description
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes both imidazole and thiazole rings, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in PVC plastics.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia rebaudiana leaves.
Uniqueness
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one is unique due to its dual imidazole and thiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXRPLBGVQXJI-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3CCN=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCN=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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